Bisacodyl-d13
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Overview
Description
Bisacodyl-d13 (Mixture of d12/d13) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of bisacodyl, a well-known stimulant laxative. The compound is labeled with deuterium, a stable hydrogen isotope, which makes it useful in various analytical and research applications, particularly in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisacodyl-d13 (Mixture of d12/d13) involves the incorporation of deuterium atoms into the bisacodyl molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound (Mixture of d12/d13) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Bisacodyl-d13 (Mixture of d12/d13) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction could produce various reduced derivatives .
Scientific Research Applications
Bisacodyl-d13 (Mixture of d12/d13) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and transformations of bisacodyl in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of bisacodyl.
Mechanism of Action
The mechanism of action of Bisacodyl-d13 (Mixture of d12/d13) is similar to that of bisacodyl. It is deacetylated in the intestine to form the active metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). BHPM stimulates parasympathetic nerves in the colon, increasing motility and secretions, which helps in relieving constipation . The deuterium labeling does not significantly alter the mechanism but allows for precise tracking in research studies.
Comparison with Similar Compounds
Similar Compounds
Bisacodyl: The non-labeled version of the compound, commonly used as a laxative.
Desdiacetyl Bisacodyl-d13 (Mixture of d12/d13): Another deuterium-labeled derivative used in similar research applications.
Uniqueness
This compound (Mixture of d12/d13) is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing for detailed studies of the compound’s behavior and transformations in various environments .
Properties
Molecular Formula |
C22H19NO4 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[4-[(4-acetyloxy-2,3,5,6-tetradeuteriophenyl)-deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)methyl]-2,3,5,6-tetradeuteriophenyl] acetate |
InChI |
InChI=1S/C22H19NO4/c1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25/h3-14,22H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,22D |
InChI Key |
KHOITXIGCFIULA-YJXZWZGQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=C(C(=C(C(=C2[2H])[2H])OC(=O)C)[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])OC(=O)C)[2H])[2H])[2H])[2H] |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3 |
Origin of Product |
United States |
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